molecular formula C12H15Cl2NO2 B075537 4-[Bis(2-chloroethyl)amino]phenyl acetate CAS No. 1448-93-7

4-[Bis(2-chloroethyl)amino]phenyl acetate

Cat. No. B075537
CAS RN: 1448-93-7
M. Wt: 276.16 g/mol
InChI Key: VULHMSUXUOLBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(2-chloroethyl)amino]phenyl acetate, also known as BCNU or Carmustine, is a chemotherapy drug used in the treatment of various types of cancer. It belongs to the class of alkylating agents and works by damaging the DNA of cancer cells, preventing them from dividing and growing.

Mechanism Of Action

4-[Bis(2-chloroethyl)amino]phenyl acetate works by attaching to the DNA of cancer cells and causing damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death. 4-[Bis(2-chloroethyl)amino]phenyl acetate is most effective against cancer cells that are actively dividing, which is why it is often used in combination with other chemotherapy drugs that target cancer cells in different stages of the cell cycle.

Biochemical And Physiological Effects

4-[Bis(2-chloroethyl)amino]phenyl acetate has several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, infection, and bleeding. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea. 4-[Bis(2-chloroethyl)amino]phenyl acetate can also cause damage to the liver and kidneys, which can lead to liver and kidney failure. Patients receiving 4-[Bis(2-chloroethyl)amino]phenyl acetate must be closely monitored for these side effects.

Advantages And Limitations For Lab Experiments

4-[Bis(2-chloroethyl)amino]phenyl acetate has several advantages and limitations for lab experiments. Its ability to damage DNA makes it a useful tool for studying the effects of DNA damage on cells. However, its toxicity and potential for side effects make it difficult to use in certain types of experiments. Researchers must carefully consider the risks and benefits of using 4-[Bis(2-chloroethyl)amino]phenyl acetate in their experiments.

Future Directions

There are several future directions for the study of 4-[Bis(2-chloroethyl)amino]phenyl acetate. One area of research is the development of new drug delivery systems that can target cancer cells more effectively and reduce the side effects of 4-[Bis(2-chloroethyl)amino]phenyl acetate. Another area of research is the development of new chemotherapy drugs that can work in combination with 4-[Bis(2-chloroethyl)amino]phenyl acetate to increase its effectiveness. Additionally, research is needed to better understand the mechanisms of 4-[Bis(2-chloroethyl)amino]phenyl acetate resistance in cancer cells and to develop strategies to overcome this resistance.
Conclusion:
4-[Bis(2-chloroethyl)amino]phenyl acetate is a chemotherapy drug that has been extensively studied for its anti-cancer properties. Its ability to damage DNA makes it a useful tool for studying the effects of DNA damage on cells. However, its toxicity and potential for side effects make it difficult to use in certain types of experiments. Future research is needed to develop new drug delivery systems and chemotherapy drugs that can work in combination with 4-[Bis(2-chloroethyl)amino]phenyl acetate to increase its effectiveness and reduce its side effects.

Synthesis Methods

4-[Bis(2-chloroethyl)amino]phenyl acetate is synthesized by the reaction of 4-nitrophenyl acetate with bis(2-chloroethyl)amine hydrochloride in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield 4-[Bis(2-chloroethyl)amino]phenyl acetate. The synthesis of 4-[Bis(2-chloroethyl)amino]phenyl acetate is a complex process that requires careful handling of hazardous chemicals and specialized equipment.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]phenyl acetate has been extensively studied for its anti-cancer properties. It has been used in the treatment of brain tumors, lymphoma, multiple myeloma, and other types of cancer. 4-[Bis(2-chloroethyl)amino]phenyl acetate is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition to its use in cancer treatment, 4-[Bis(2-chloroethyl)amino]phenyl acetate has also been studied for its potential use in gene therapy and drug delivery systems.

properties

CAS RN

1448-93-7

Product Name

4-[Bis(2-chloroethyl)amino]phenyl acetate

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

[4-[bis(2-chloroethyl)amino]phenyl] acetate

InChI

InChI=1S/C12H15Cl2NO2/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3

InChI Key

VULHMSUXUOLBEV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl

synonyms

Acetic acid 4-[bis(2-chloroethyl)amino]phenyl ester

Origin of Product

United States

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